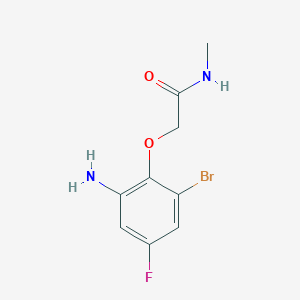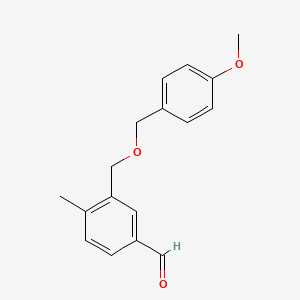
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzaldéhyde est un composé organique caractérisé par sa structure complexe, qui comprend un groupe méthoxybenzyle et une partie méthylbenzaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzaldéhyde implique généralement l'utilisation de réactifs organolithium. Une méthode courante comprend la réaction du chlorure de 4-méthoxybenzyle avec un composé organolithium approprié pour former l'intermédiaire, qui est ensuite mis à réagir avec le 4-méthylbenzaldéhyde dans des conditions contrôlées . Les conditions réactionnelles exigent souvent des basses températures et une atmosphère inerte pour éviter des réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la chromatographie sont utilisées pour obtenir le composé pur .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzaldéhyde subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : Le groupe méthoxy peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) et les amines peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Acide 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzoïque.
Réduction : Alcool 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzylique.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(((4-Méthoxybenzyl)oxy)méthyl)-4-méthylbenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur fonction. De plus, le groupe méthoxybenzyle peut participer à des interactions hydrophobes, influençant l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methoxymethyl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-13-3-4-15(10-18)9-16(13)12-20-11-14-5-7-17(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
MSKJIKSDQYBXEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C=O)COCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


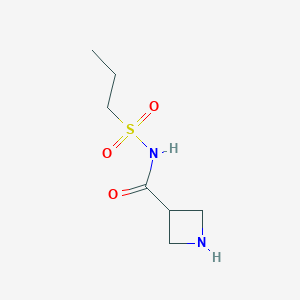
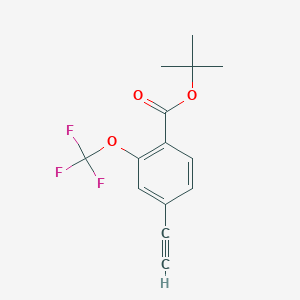


![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)



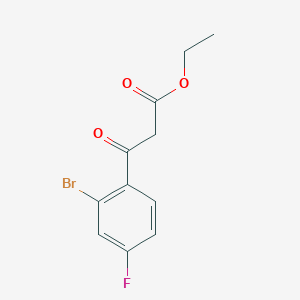


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
